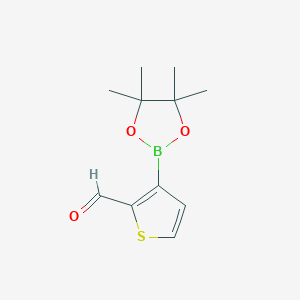

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbaldehyde

CAS No.: 845873-35-0

Cat. No.: VC4449788

Molecular Formula: C11H15BO3S

Molecular Weight: 238.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845873-35-0 |

|---|---|

| Molecular Formula | C11H15BO3S |

| Molecular Weight | 238.11 |

| IUPAC Name | 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H15BO3S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-7H,1-4H3 |

| Standard InChI Key | BRXYKYHKDVEBKJ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a thiophene ring substituted at the 2-position with a formyl group (-CHO) and at the 3-position with a pinacol-protected boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This configuration is critical for its dual reactivity:

-

Boronate ester: Facilitates Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation .

-

Aldehyde: Participates in condensation reactions (e.g., Schiff base formation) and serves as an electrophilic site for nucleophilic additions .

The molecular formula is C₁₁H₁₅BO₃S, with a molecular weight of 238.12 g/mol .

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 9.94 (s, 1H, CHO), 7.82 (s, 1H, thiophene-H), 2.76 (t, 2H, CH₂), 1.73–1.27 (m, 12H, pinacol methyl groups) .

-

¹³C NMR: δ 183.19 (CHO), 145.05–117.59 (thiophene and boron-bound carbons) .

-

IR: Strong absorption at 1690 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (B-O) .

Synthesis and Purification

Synthetic Routes

The compound is typically synthesized via Pd-catalyzed Miyaura borylation of halogenated thiophene precursors:

-

Substrate: 3-Bromo-2-formylthiophene reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc .

-

Conditions: Reactions proceed at 80–100°C in anhydrous THF or dioxane under inert atmosphere .

Key reaction:

Purification and Stability

-

Purification: Silica gel chromatography (eluent: hexane/ethyl acetate 4:1) .

-

Stability: Air- and moisture-sensitive; stored under nitrogen at 2–8°C .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 68–70°C | |

| Boiling Point | 359.1 ± 27.0°C (predicted) | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Solubility | THF, DCM, DMSO; insoluble in H₂O | |

| Flash Point | 171.0 ± 23.7°C |

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

The boronate ester undergoes cross-coupling with aryl halides to form biaryl systems, critical for:

-

Pharmaceutical intermediates: Anticancer agents (e.g., kinase inhibitors) .

-

π-Conjugated polymers: Used in organic photovoltaics (PCE > 8%) .

Example: Coupling with 4-bromo-1H-indole-7-carboxamide yields 4-(3-aminophenyl)-1H-indole-7-carboxamide (63% yield) .

Aldehyde Functionalization

The formyl group participates in:

-

Schiff base formation: With amines to create imines for metal-organic frameworks (MOFs) .

-

Knoevenagel condensation: With active methylene compounds (e.g., cyanoacetic acid) to extend conjugation in dyes .

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Skin irritation (H315) | Wear nitrile gloves; avoid direct contact | |

| Eye damage (H319) | Use safety goggles | |

| Respiratory irritation (H335) | Work in fume hood |

First Aid:

Industrial and Research Use

Material Science

-

Organic field-effect transistors (OFETs): Hole mobility up to 0.1 cm²/V·s when polymerized with thieno[3,2-b]thiophene .

-

Dye-sensitized solar cells (DSSCs): Achieve IPCE > 70% at 450 nm .

Medicinal Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume